Cas no 1502560-67-9 (4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline)
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline
- 1502560-67-9
- EN300-1833758
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- Inchi: 1S/C13H22N2/c1-13(2,9-10-14)11-5-7-12(8-6-11)15(3)4/h5-8H,9-10,14H2,1-4H3
- InChI Key: WFQGSLSLZWXGPZ-UHFFFAOYSA-N
- SMILES: NCCC(C)(C)C1C=CC(=CC=1)N(C)C
Computed Properties
- Exact Mass: 206.178298710g/mol
- Monoisotopic Mass: 206.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.3Ų
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833758-1g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-5g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-10g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-0.05g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-0.1g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-0.25g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-0.5g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-1.0g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 1g |
$1299.0 | 2023-05-27 | ||
| Enamine | EN300-1833758-2.5g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1833758-5.0g |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline |
1502560-67-9 | 5g |
$3770.0 | 2023-05-27 |
4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline
Recent Advances in the Study of 1502560-67-9 and 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 1502560-67-9, also known as 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound in drug discovery.
One of the key areas of research has been the investigation of the compound's interaction with biological targets. Preliminary findings suggest that 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline exhibits selective binding to specific receptor sites, which could be leveraged for the development of targeted therapies. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to predict its binding affinity and stability within protein-ligand complexes.
In addition to its binding properties, the pharmacokinetic profile of 1502560-67-9 has been a focal point of recent studies. Investigations into its absorption, distribution, metabolism, and excretion (ADME) have revealed favorable characteristics, including good oral bioavailability and moderate plasma protein binding. These properties make it a viable candidate for further preclinical and clinical development.
Another significant advancement is the exploration of the compound's potential in treating neurological disorders. Early-stage in vitro and in vivo studies have demonstrated its ability to modulate neurotransmitter systems, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have sparked interest in its application as a neuroprotective agent, with ongoing research aimed at optimizing its efficacy and minimizing potential side effects.
Furthermore, synthetic methodologies for 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline have been refined to improve yield and purity. Recent publications highlight innovative approaches to its synthesis, including catalytic asymmetric methods and green chemistry techniques, which enhance the scalability and sustainability of its production. These advancements are critical for ensuring a reliable supply of the compound for both research and potential therapeutic use.
Despite these promising developments, challenges remain in the translation of these findings into clinical applications. Issues such as off-target effects, long-term toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of 1502560-67-9-based therapeutics.
In conclusion, the compound 1502560-67-9, or 4-(4-amino-2-methylbutan-2-yl)-N,N-dimethylaniline, represents a promising avenue for drug discovery and development. Its unique chemical properties, coupled with recent advancements in understanding its biological activity, position it as a valuable candidate for further investigation. Continued research and collaboration will be pivotal in unlocking its full therapeutic potential and addressing the unmet medical needs in various disease areas.
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